2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate
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Overview
Description
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate is an organic compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol This compound features a benzoate ester linked to a naphthalene ring substituted with two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate typically involves the esterification of 2-(3,5-diaminonaphthalen-1-yl)ethanol with benzoic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or a solid acid catalyst like modified clay . The reaction conditions often include refluxing the reactants in an appropriate solvent, followed by purification steps such as washing, drying, and distillation to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups on the naphthalene ring can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3,5-dinitronaphthalen-1-yl)ethyl benzoate.
Reduction: Formation of 2-(3,5-diaminonaphthalen-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate involves its interaction with specific molecular targets. The amino groups on the naphthalene ring can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the benzoate ester moiety can undergo hydrolysis, releasing benzoic acid, which may have its own biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar esterification properties.
Methyl benzoate: Another ester with a similar structure but different alkyl group.
2-(3,5-Diaminonaphthalen-1-yl)ethanol: The alcohol precursor used in the synthesis of the benzoate ester.
Uniqueness
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate is unique due to the presence of both amino groups and a benzoate ester in its structure.
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(3,5-diaminonaphthalen-1-yl)ethyl benzoate |
InChI |
InChI=1S/C19H18N2O2/c20-15-11-14(16-7-4-8-18(21)17(16)12-15)9-10-23-19(22)13-5-2-1-3-6-13/h1-8,11-12H,9-10,20-21H2 |
InChI Key |
WKJHVQNQBFYLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCC2=C3C=CC=C(C3=CC(=C2)N)N |
Origin of Product |
United States |
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